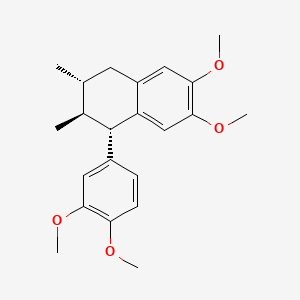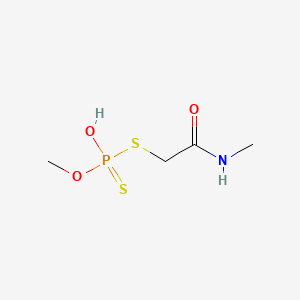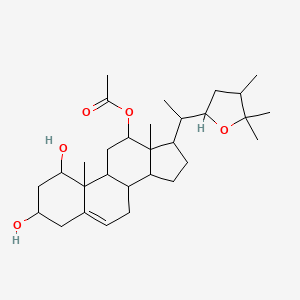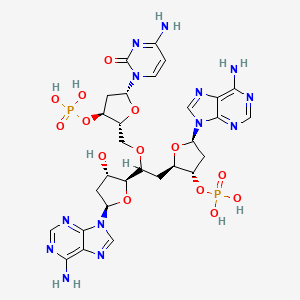
5-Methyl-8-hydroxycoumarin
Overview
Description
5-Methyl-8-hydroxycoumarin is a natural product found in Centaurea ornata with data available.
Scientific Research Applications
Anticancer Applications
Coumarin derivatives, including 5-Methyl-8-hydroxycoumarin, have been explored for their potential anticancer properties. A study focused on designing coumarin derivatives as inhibitors for pancreatic cancer, based on their interaction with certain enzymes overexpressed in various tumors, notably pancreatic cancer. Computational analysis suggested that specific groups at position 8 of 4-methyl-7-hydroxycoumarin exhibit anticancer activity (Manidhar et al., 2013). Similarly, various coumarin derivatives have been investigated for their cytotoxic effects on multiple human cancer cell lines, revealing that certain compounds, including those with 4-methyl moieties, exhibit considerable anticancer capacity (Miri et al., 2016).
Pharmacological Properties
Coumarins, including variants like this compound, have been synthesized and studied for various pharmacological effects. For instance, some derivatives have been analyzed for their antibacterial activity and alkylating properties, showcasing their utility in medical applications (Nawrot-Modranka et al., 2006). Other research has focused on the synthesis and cytotoxic activity of non-naturally substituted 4-oxycoumarin derivatives, including this compound, for potential use in cancer treatment (Serra et al., 2012).
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory and immunomodulatory effects of coumarin compounds have been studied in various contexts. For example, 7-hydroxycoumarin and its derivatives have shown efficacy in modulating the effector functions of human neutrophils, highlighting their potential anti-inflammatory applications (Kabeya et al., 2013). Additionally, the intestinal anti-inflammatory activity of coumarin and 4-hydroxycoumarin in a rat model of colitis has been examined, indicating their potential use in treating inflammatory bowel disease (Luchini et al., 2008).
Biosynthesis and Chemical Properties
The biosynthesis of coumarin derivatives, including this compound, has been a subject of study, offering insights into their natural production and potential for synthetic modification. For instance, the biosynthesis of 4-hydroxy-5-methylcoumarin in Gerbera jamesonii highlights the acetate-malonate pathway in coumarin formation (Inoue et al., 1989).
Safety and Hazards
The safety information for 5-Methyl-8-hydroxycoumarin includes hazard statements H302, H315, H319, H335, and precautionary statement P261 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry. Coumarin core has been shown to form various compounds to combat several diseases including microbial, cancer, inflammatory, and neurodegenerative disorders . This suggests that 5-Methyl-8-hydroxycoumarin and other coumarin derivatives may have potential applications in the development of novel therapeutic agents.
Mechanism of Action
Target of Action
5-Methyl-8-hydroxycoumarin, like other coumarins, is known to interact with various biological targets. Coumarins have been shown to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . They have been used in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Mode of Action
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They are involved in various metabolic pathways. For instance, the addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine . This conjugation reaction is catalyzed by specific enzymes known as UDP-glucuronosyltransferases in the liver .
Pharmacokinetics
It is known that coumarins undergo metabolic transformations in the body, such as the aforementioned glucuronidation process . These transformations can affect the compound’s bioavailability.
Result of Action
Coumarins have been shown to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorescence behavior of coumarins can be influenced by the microenvironment’s polarity and pH
Biochemical Analysis
Biochemical Properties
5-Methyl-8-hydroxycoumarin plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One of the key interactions involves lipoxygenase, an enzyme that catalyzes the oxidation of fatty acids. This compound has been shown to inhibit lipoxygenase activity, thereby reducing the formation of pro-inflammatory leukotrienes . Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammatory responses . By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity. For example, this compound binds to the active site of lipoxygenase, preventing the enzyme from catalyzing the oxidation of fatty acids . Additionally, this compound can modulate gene expression by interacting with transcription factors such as NF-κB . By inhibiting the activation of these transcription factors, this compound reduces the expression of genes involved in inflammatory responses. Moreover, this compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have demonstrated that this compound maintains its biological activity, including its anti-inflammatory and antioxidant effects, over extended periods . In in vitro studies, the compound has been observed to exert sustained effects on cellular function, including the inhibition of inflammatory responses and protection against oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic effects but rather increase the risk of adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the hydroxylation and subsequent conjugation of this compound, facilitating its excretion from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . The interactions with cytochrome P450 enzymes are crucial for the biotransformation and elimination of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . The localization and accumulation of this compound within specific cellular compartments can influence its biological activity . For instance, the accumulation of this compound in the mitochondria can enhance its antioxidant effects by protecting mitochondrial components from oxidative damage .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus . The targeting signals and post-translational modifications of this compound direct it to these compartments, where it can exert its biological effects . For example, the localization of this compound in the mitochondria enhances its ability to scavenge reactive oxygen species and protect mitochondrial components from oxidative damage .
Properties
IUPAC Name |
8-hydroxy-5-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-4-8(11)10-7(6)3-5-9(12)13-10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIPWJLWVGROTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)OC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190112 | |
| Record name | 5-Methyl-8-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36651-81-7 | |
| Record name | 5-Methyl-8-hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036651817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-8-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[4-(2-Methoxyphenyl)sulfonyl-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1231889.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1231890.png)
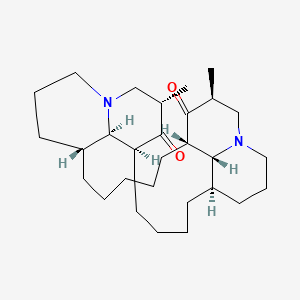
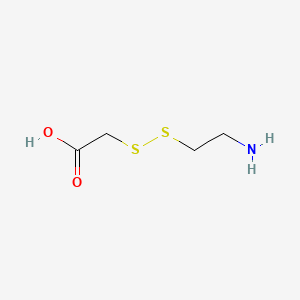
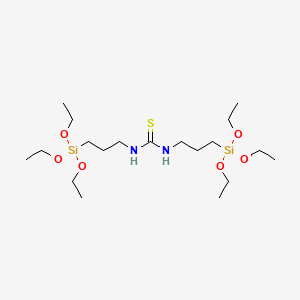
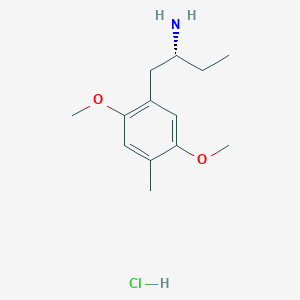

![1-(Dipyridin-2-ylmethylideneamino)-3-[(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1231901.png)
